molecular formula C19H27N3O4S2 B4620760 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide

1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B4620760
M. Wt: 425.6 g/mol
InChI Key: SYWCTADXQAOTLL-UHFFFAOYSA-N
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Description

1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and carboxamide groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with these targets, influencing their function .

Comparison with Similar Compounds

Uniqueness: 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide is unique due to the presence of both the methylsulfanyl and carboxamide groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-27-17-6-5-15(13-16(17)19(24)21-9-3-2-4-10-21)28(25,26)22-11-7-14(8-12-22)18(20)23/h5-6,13-14H,2-4,7-12H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCTADXQAOTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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